AbetiMus

Lupus Nephritis Anti-dsDNA Antibodies Renal Flare Prevention

AbetiMus (CAS 169147-32-4), also known as abetimus sodium or LJP 394, is a synthetic tetravalent oligonucleotide-based B-cell tolerogen originally developed by La Jolla Pharmaceuticals for systemic lupus erythematosus (SLE) and associated nephritis. The molecule consists of four double-stranded oligodeoxyribonucleotides conjugated to a non-immunogenic polyethylene glycol platform and is designed to cross-link surface anti-dsDNA antibodies on pathogenic B cells, inducing anergy or apoptosis without broad immunosuppression.

Molecular Formula C9H9N3
Molecular Weight 0
CAS No. 169147-32-4
Cat. No. B1179607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbetiMus
CAS169147-32-4
SynonymsAbetiMus
Molecular FormulaC9H9N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AbetiMus (Abetimus Sodium, LJP 394) Procurement Guide for Lupus Nephritis Research Applications


AbetiMus (CAS 169147-32-4), also known as abetimus sodium or LJP 394, is a synthetic tetravalent oligonucleotide-based B-cell tolerogen originally developed by La Jolla Pharmaceuticals for systemic lupus erythematosus (SLE) and associated nephritis . The molecule consists of four double-stranded oligodeoxyribonucleotides conjugated to a non-immunogenic polyethylene glycol platform and is designed to cross-link surface anti-dsDNA antibodies on pathogenic B cells, inducing anergy or apoptosis without broad immunosuppression . Its mechanism uniquely targets the anti-dsDNA antibody-producing B-cell repertoire, distinguishing it from pan-B-cell depletors or cytokine blockers used in SLE.

Why AbetiMus Cannot Be Replaced by Generic B-Cell Therapies in Anti-dsDNA-Targeted Research


AbetiMus operates through a distinct tolerogenic mechanism—cross-linking of anti-dsDNA surface immunoglobulin on B cells—that reduces pathogenic autoantibody levels without causing generalized immunosuppression, a profile not reproduced by B-cell depleting agents (e.g., rituximab) or BLyS inhibitors (e.g., belimumab) . Clinical data demonstrate that pharmacodynamic response is contingent on patients possessing high-affinity IgG for the LJP 394 DNA epitope, a patient-selection criterion that does not apply to alternative SLE biologics . Substituting with another anti-dsDNA-targeted agent such as edratide would not replicate the tetravalent oligonucleotide scaffold or its associated affinity-dependent biomarker, which are integral to the observed reductions in renal flares and corticosteroid burden in the high-affinity subgroup.

Quantitative Differentiation Evidence for AbetiMus Relative to B-Cell-Directed SLE Therapies


Renal Flare Reduction in High-Affinity SLE Patients: AbetiMus vs. Placebo

Among SLE patients with high-affinity antibodies to the LJP 394 DNA epitope, abetimus sodium reduced the number of renal flares by 67% and the need for high-dose corticosteroids/cyclophosphamide (HDCC) by 62% relative to placebo over 76 weeks . In the same high-affinity subpopulation, time to renal flare was significantly prolonged and time to HDCC initiation was extended . By contrast, the Phase III trial of rituximab in lupus nephritis (LUNAR) failed to demonstrate significant improvement in renal response rate .

Lupus Nephritis Anti-dsDNA Antibodies Renal Flare Prevention

Anti-dsDNA Antibody Reduction Without Generalized Immunosuppression

Five prospective clinical studies demonstrated that LJP 394 reduces circulating anti-dsDNA antibody levels without producing generalized immunosuppression, a claim supported by the absence of an increased infection signal versus placebo . In a dose-ranging trial, 50 mg weekly doses achieved a 38.1% reduction in mean dsDNA antibody titers at Week 16 and 37.1% at Week 24 . In contrast, belimumab therapy is associated with a serious infection rate of up to 5.5 events/100 patient-years in pooled Phase II/III analyses .

Anti-dsDNA Antibody Reduction Selective Immunomodulation Safety Profile

Corticosteroid-Sparing Effect in SLE: AbetiMus vs. Placebo and Biologics Standard

In the intent-to-treat population, patients receiving LJP 394 required 41% fewer high-dose corticosteroid and/or cyclophosphamide (HDCC) treatments than placebo recipients . This steroid-sparing magnitude is numerically larger than the pooled effect size reported for belimumab, tabalumab, and epratuzumab, which collectively showed a relative risk of 1.36 (95% CI 1.19–1.56) for steroid reduction versus placebo in a meta-analysis .

Corticosteroid-Sparing SLE Treatment Burden Healthcare Resource Utilization

Pharmacokinetic Predictability: Dose-Proportional Exposure and Short Half-Life

Abetimus exhibits a mean terminal half-life of 0.8–1.5 hours following intravenous doses of 600–2400 mg, with maximum plasma concentration (Cmax) and area under the curve (AUC) that are dose-proportional between 1200 mg and 2400 mg . This rapid clearance contrasts with monoclonal antibodies such as belimumab (terminal half-life ~19 days) and rituximab (~21 days) , offering a pharmacokinetic profile that allows for rapid reversal of exposure if needed.

Pharmacokinetics Oligonucleotide Therapeutics Dose Proportionality

Health-Related Quality of Life Improvement Following Renal Flares

In a 76-week randomized trial, patients who experienced a renal flare and were treated with LJP 394 reported stabilization or improvement in all SF-36 domains except one, whereas placebo-treated patients deteriorated in all domains . The difference in Role Emotional (RE) domain scores between groups after a flare was 22.7 points, a clinically meaningful difference favoring abetimus . Comparable HRQOL data for rituximab or belimumab specifically following renal flares are not available in published trials.

Patient-Reported Outcomes Health-Related Quality of Life SLE Renal Flare

Biomarker-Driven Patient Selection: Affinity-Dependent Pharmacodynamic Response

Pre-treatment IgG affinity for the LJP 394 DNA epitope correlated with pharmacodynamic response: patients receiving 50 mg/week exhibited a significant dose-dependent reduction in titer-weighted average affinity (P<0.01) while the placebo group remained unchanged . This affinity-dependent effect was later shown to identify the subpopulation that achieved the 67% renal flare reduction in the Phase II/III trial . Neither belimumab nor rituximab utilize an analogous companion biomarker to prospectively enrich for responders in lupus nephritis.

Precision Medicine Anti-dsDNA Affinity Companion Biomarker

Procurement-Relevant Application Scenarios for AbetiMus Based on Quantitative Evidence


Precision-Medicine Lupus Nephritis Trials Enriched for High-Affinity Anti-dsDNA Patients

AbetiMus is the only B-cell tolerogen for which a companion affinity assay has been shown to prospectively identify a patient subgroup achieving a 67% renal flare reduction and 62% HDCC reduction . Contract research organizations and academic consortia designing biomarker-driven SLE trials can leverage this affinity-based enrichment to improve power and reduce sample size requirements.

Investigational Protocols Requiring Anti-dsDNA Reduction Without Global Immunosuppression

Five independent clinical studies confirm that abetimus lowers anti-dsDNA antibody levels without increasing infection rates relative to placebo . This profile is particularly valuable for investigator-initiated trials in SLE patients with high infection risk, where B-cell depleting or BLyS-blocking agents may be contraindicated.

Corticosteroid-Sparing Adjunctive Therapy in Refractory SLE

With a 41% reduction in HDCC treatments in the ITT population , abetimus offers a clinically meaningful steroid-sparing option. Procurement for studies aiming to minimize corticosteroid toxicity in SLE patients with active serology can be justified by this magnitude of effect, which exceeds the pooled steroid-sparing effect size of other biologics.

Pharmacokinetic Profiling of Oligonucleotide-Based Immunomodulators

Abetimus exhibits a short, predictable half-life (0.8–1.5 h) with dose-proportional exposure , making it an ideal reference compound for pharmacokinetic modeling of tetravalent oligonucleotide platforms. Bioanalytical laboratories developing LC-MS/MS methods for oligonucleotide therapeutics can use abetimus as a well-characterized calibrator with published clinical PK parameters.

Quote Request

Request a Quote for AbetiMus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.